2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
Overview
Description
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile is a chemical compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.2 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoroethoxy group, and an acetonitrile group attached to a phenyl ring. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile typically involves the reaction of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Scientific Research Applications
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions due to its unique structural features.
Medicine: Research involving this compound focuses on its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s methoxy and trifluoroethoxy groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Biological Activity
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile, with the CAS number 1193388-12-3, is a chemical compound that has garnered attention for its potential biological activities. This compound features a trifluoroethoxy group, which is known to enhance biological interactions due to its unique electronic properties. The molecular formula of this compound is C11H10F3NO2, and it has a molecular weight of 245.20 g/mol .
The structural characteristics of this compound contribute significantly to its biological activity. Key properties include:
Property | Value |
---|---|
Molecular Formula | C11H10F3NO2 |
Molecular Weight | 245.20 g/mol |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 4 |
LogP (Octanol-Water Partition Coefficient) | 2.3 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. The methoxy and trifluoroethoxy groups enhance its binding affinity, potentially modulating several biochemical pathways. This modulation can lead to various biological effects, including anti-cancer and regenerative properties .
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of compounds containing similar structural motifs. For instance, derivatives of acetonitriles have shown efficacy in promoting apoptosis in cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects against glioblastoma cells .
Case Study:
In a study examining the effects of trifluoroethoxy-containing compounds on cancer cells, it was found that these compounds could induce cell cycle arrest and apoptosis through the activation of specific signaling pathways. The study utilized various assays including colony formation and TUNEL assays to evaluate cell viability and apoptosis rates .
Regenerative Medicine
The compound has also been investigated for its role in regenerative medicine. It has been noted that similar compounds can enhance the expression of Oct3/4, a transcription factor critical for maintaining pluripotency in stem cells. This suggests potential applications in stem cell therapy and tissue engineering .
Research Findings
- Enhancement of Oct3/4 Expression:
-
In Silico Studies:
- Molecular docking studies have indicated that the trifluoroethyl group significantly influences the binding affinity of the compound towards target proteins involved in cancer progression.
- These studies support the hypothesis that modifications in chemical structure can lead to enhanced biological activity .
Properties
IUPAC Name |
2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-16-10-6-8(4-5-15)2-3-9(10)17-7-11(12,13)14/h2-3,6H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWNLAFKRNRWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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